Dofequidar - 129716-58-1

Dofequidar

Catalog Number: EVT-253189
CAS Number: 129716-58-1
Molecular Formula: C30H31N3O3
Molecular Weight: 481.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dofequidar fumarate, also known as MS-209, is a synthetic quinoline derivative. [] It is classified as a multidrug resistance (MDR) modulating agent. [, ] In scientific research, Dofequidar is primarily used for its ability to reverse MDR in cancer cells, making them more susceptible to chemotherapy. [, ]

Mechanism of Action

Dofequidar functions by binding competitively to the drug-binding site of the transmembrane P-glycoprotein (P-gp) efflux pump, a key player in MDR. [, ] This binding allows Dofequidar to be transported out of cancer cells, similar to cytotoxic drugs, thereby blocking the efflux of these drugs from the cell. [] This blockage results in increased intracellular concentrations of the cytotoxic drugs, enhancing their cytotoxic effects. [] Additionally, Dofequidar inhibits the efflux of chemotherapeutic drugs and increases sensitivity to anticancer drugs in cancer stem-like side population (SP) cells. [] This effect is attributed to its ability to suppress the function of ABCG2/BCRP (Breast Cancer Resistance Protein), another transporter protein involved in MDR. []

Applications
  • Enhance Chemosensitivity: Dofequidar has shown promising results in preclinical studies for its ability to restore the sensitivity of MDR cancer cells to a range of chemotherapeutic agents, including docetaxel, vincristine, Adriamycin (doxorubicin), and vinblastine. []
  • Target Cancer Stem Cells: Dofequidar has demonstrated efficacy in sensitizing cancer stem-like SP cells to chemotherapeutic drugs in vitro and in vivo. [] In mouse models, Dofequidar combined with irinotecan (CPT-11) significantly reduced tumor growth originating from SP cells, highlighting its potential for targeting drug-resistant cancer stem cells. []
  • Improve Treatment Outcomes: A phase III clinical trial investigated Dofequidar in combination with cyclophosphamide, doxorubicin, and fluorouracil (CAF) for treating advanced or recurrent breast cancer. [] While the trial did not show a statistically significant improvement in overall response rate, there was a trend toward prolonged progression-free survival in the Dofequidar + CAF group, particularly in patients who were premenopausal, had not received prior therapy, and had stage IV disease with an intact primary tumor. []

Docetaxel

Relevance: Dofequidar has been shown to overcome docetaxel resistance in multidrug-resistant (MDR) cancer cells. This resistance is often mediated by the overexpression of P-glycoprotein (P-gp), an efflux pump that removes drugs from cells. Dofequidar acts as a P-gp inhibitor, preventing the efflux of docetaxel and restoring its cytotoxic effects. This synergistic effect has been observed in vitro at clinically achievable concentrations of dofequidar. [] This makes docetaxel particularly relevant to the study of dofequidar as a potential therapeutic strategy.

Vincristine

Relevance: Vincristine is a substrate for P-glycoprotein (P-gp), the efflux pump often implicated in multidrug resistance. Dofequidar, by inhibiting P-gp, has shown efficacy in reversing the MDR phenotype in cells exposed to vincristine, enhancing its cytotoxic effects. [, ] This shared mechanism of efflux and the potential for dofequidar to modulate vincristine resistance highlights their interconnected relevance.

Adriamycin (Doxorubicin)

Relevance: Dofequidar has been studied in combination with a chemotherapy regimen including doxorubicin (CAF) for treating advanced or recurrent breast cancer. The combination therapy showed a trend towards prolonged progression-free survival and a potential for improved overall response rates. [] Notably, dofequidar did not significantly affect the plasma concentration of doxorubicin, suggesting a lack of pharmacokinetic interaction. [] This clinical investigation of dofequidar and doxorubicin highlights their relevance in combination therapy approaches.

Etoposide (VP-16)

Relevance: Dofequidar restored chemosensitivity to etoposide (VP-16) in SBC-3/ADM multidrug-resistant cells in a dose-dependent manner, indicating its potential to overcome drug resistance. [] This observation suggests that dofequidar may enhance the effectiveness of etoposide in resistant cancers.

Irinotecan (CPT-11)

Relevance: Studies on dofequidar's impact on cancer stem cells, particularly those with high ABCG2/BCRP expression, showed that it enhanced the sensitivity of these cells to irinotecan in vitro and in vivo. This sensitization led to a significant reduction in tumor growth in models using side population (SP) cells, a subpopulation enriched for cancer stem cells. [] This research underscores the potential of dofequidar to improve treatment efficacy for cancers with high ABCG2/BCRP expression.

Mitoxantrone

Relevance: Dofequidar restored chemosensitivity to mitoxantrone in SBC-3/ADM multidrug-resistant cells. [] This finding suggests that dofequidar may be beneficial in overcoming mitoxantrone resistance, potentially expanding its therapeutic utility.

Fluorouracil (5-FU)

Relevance: Dofequidar was investigated in a clinical trial as a combination therapy with cyclophosphamide, doxorubicin, and fluorouracil (CAF) for advanced or recurrent breast cancer. [] While the combination therapy did not reach statistical significance for the primary endpoint, it showed a trend towards improved outcomes, particularly in specific patient subgroups. [] This trial highlights the clinical exploration of dofequidar alongside fluorouracil-containing regimens.

Cyclophosphamide

Relevance: Like fluorouracil, cyclophosphamide was part of the CAF regimen investigated in combination with dofequidar for advanced or recurrent breast cancer. [] This trial, while not demonstrating definitive efficacy, emphasizes the clinical relevance of exploring dofequidar alongside existing chemotherapy agents like cyclophosphamide.

Properties

CAS Number

129716-58-1

Product Name

Dofequidar

IUPAC Name

1-[4-(2-hydroxy-3-quinolin-5-yloxypropyl)piperazin-1-yl]-2,2-diphenylethanone

Molecular Formula

C30H31N3O3

Molecular Weight

481.6 g/mol

InChI

InChI=1S/C30H31N3O3/c34-25(22-36-28-15-7-14-27-26(28)13-8-16-31-27)21-32-17-19-33(20-18-32)30(35)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-16,25,29,34H,17-22H2

InChI Key

KLWUUPVJTLHYIM-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5

Synonyms

1-[4-(2-hydroxy-3-quinolin-5-yloxypropyl)piperazin-1-yl]-2,2-diphenylethanone

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.